2-Benzamido-3-methoxy-3-phenylpropanoic acid
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Overview
Description
2-Benzamido-3-methoxy-3-phenylpropanoic acid is an organic compound with the molecular formula C17H17NO4 It is a derivative of phenylpropanoic acid, characterized by the presence of benzamido and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-3-methoxy-3-phenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzoyl chloride, methoxybenzene, and phenylalanine.
Formation of Benzamido Group: Benzoyl chloride reacts with phenylalanine in the presence of a base, such as sodium hydroxide, to form the benzamido group.
Methoxylation: Methoxybenzene is then introduced to the reaction mixture, leading to the formation of the methoxy group on the phenyl ring.
Final Product Formation: The final step involves the coupling of the benzamido and methoxy groups with the phenylpropanoic acid backbone under controlled conditions, such as refluxing in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Procurement: Sourcing high-purity starting materials.
Reaction Optimization: Scaling up the reaction conditions to ensure consistent yield and purity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-3-methoxy-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or methoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
2-Benzamido-3-methoxy-3-phenylpropanoic acid finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzamido-3-methoxy-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, pain, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-3-phenylpropanoic acid: Lacks the methoxy group, leading to different chemical properties and reactivity.
3-Methoxy-2-methylbenzoic acid: Similar methoxy group but different structural backbone.
Phenylpropanoic acid: Basic structure without benzamido or methoxy groups.
Uniqueness
2-Benzamido-3-methoxy-3-phenylpropanoic acid is unique due to the presence of both benzamido and methoxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
101878-17-5 |
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Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-benzamido-3-methoxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H17NO4/c1-22-15(12-8-4-2-5-9-12)14(17(20)21)18-16(19)13-10-6-3-7-11-13/h2-11,14-15H,1H3,(H,18,19)(H,20,21) |
InChI Key |
CVBVRJJGXBIGFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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